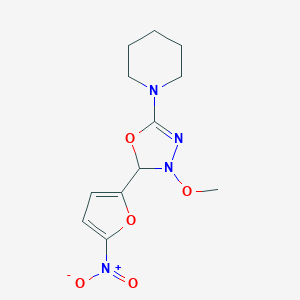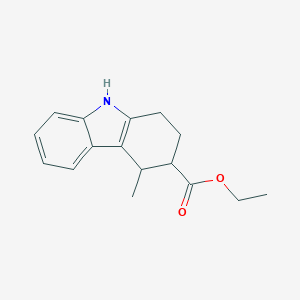![molecular formula C13H11Cl2NO4 B304595 Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate](/img/structure/B304595.png)
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate, also known as ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of phenoxy herbicides and has been used as a selective herbicide for controlling broadleaf weeds in various crops.
Mecanismo De Acción
The mechanism of action of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate involves the inhibition of the enzyme acetolactate synthase (ALS) in plants. ALS is an enzyme that is involved in the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. Inhibition of ALS leads to a disruption in the biosynthesis of these amino acids, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate has been shown to have a range of biochemical and physiological effects on plants. These effects include the inhibition of ALS activity, the disruption of the biosynthesis of branched-chain amino acids, and the inhibition of protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate in lab experiments include its selectivity for broadleaf weeds, its ability to inhibit ALS activity, and its well-established mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity to non-target organisms and the need for proper handling and disposal of the compound.
Direcciones Futuras
For research on Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate include the investigation of its potential use as a tool for studying the biosynthesis of branched-chain amino acids in plants, the development of new herbicides based on the structure of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate, and the investigation of the potential impact of this compound on non-target organisms in the environment.
In conclusion, Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate is a widely used chemical compound in scientific research, particularly in the study of phenoxy herbicides. This compound has a well-established mechanism of action, and its use in lab experiments has provided valuable insights into the biochemical and physiological effects of phenoxy herbicides on plants. However, the potential toxicity of this compound to non-target organisms highlights the need for proper handling and disposal of the compound. Further research on Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate is needed to fully understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate involves the reaction of 2,4-dichlorophenol with isoxazole in the presence of a base to form 2,4-dichloro-6-(5-isoxazolyl)phenol. This intermediate is then reacted with Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate chloroacetate in the presence of a base to form Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate.
Aplicaciones Científicas De Investigación
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate has been widely used in scientific research as a tool to study the mechanism of action of phenoxy herbicides. This compound has been used to investigate the effect of phenoxy herbicides on plant growth and development, as well as the biochemical and physiological effects of these herbicides on plants.
Propiedades
Nombre del producto |
Ethyl [2,4-dichloro-6-(5-isoxazolyl)phenoxy]acetate |
|---|---|
Fórmula molecular |
C13H11Cl2NO4 |
Peso molecular |
316.13 g/mol |
Nombre IUPAC |
ethyl 2-[2,4-dichloro-6-(1,2-oxazol-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C13H11Cl2NO4/c1-2-18-12(17)7-19-13-9(11-3-4-16-20-11)5-8(14)6-10(13)15/h3-6H,2,7H2,1H3 |
Clave InChI |
OCUPZMOWTZMNLZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1C2=CC=NO2)Cl)Cl |
SMILES canónico |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C2=CC=NO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)

![7-(4-chlorophenyl)-3-methyl-4-(2-phenylvinyl)pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B304515.png)
![5-amino-N-(4-methoxyphenyl)-3-methyl-4-(2-phenylvinyl)thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B304518.png)
![3-amino-N-(4-methoxyphenyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304520.png)
![2-acetyl-3-amino-4-(2-thienyl)-9H-indeno[2,1-b]thieno[3,2-e]pyridin-9-one](/img/structure/B304523.png)
![9-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304525.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B304526.png)
![2-{[3-cyano-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B304528.png)
![2-(methylsulfanyl)-9-oxo-4-(2-thienyl)-9H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304531.png)
![9-oxo-2-sulfanylidene-4-thiophen-2-yl-1H-indeno[2,1-b]pyridine-3-carbonitrile](/img/structure/B304532.png)
![methyl 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B304534.png)
![5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)